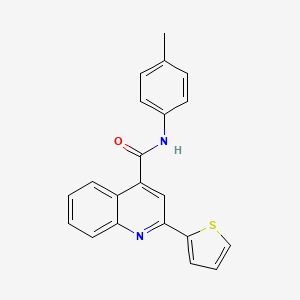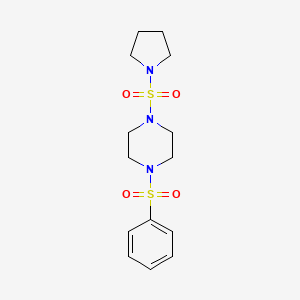![molecular formula C22H25NO5 B5201604 2-(3-methoxyphenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B5201604.png)
2-(3-methoxyphenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-methoxyphenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate is a chemical compound that has gained the attention of many researchers due to its potential applications in the field of medicine. This compound is commonly referred to as MOE-EPAOP and has been found to exhibit significant biological activity. In
Wirkmechanismus
The mechanism of action of MOE-EPAOP is not fully understood, but several studies have suggested that it may act through various pathways. MOE-EPAOP has been shown to inhibit the activity of various enzymes involved in the inflammatory and cancer pathways, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). Moreover, MOE-EPAOP has been reported to induce apoptosis in cancer cells and to inhibit the growth and migration of cancer cells.
Biochemical and Physiological Effects:
MOE-EPAOP has been found to exhibit significant biochemical and physiological effects. Several studies have reported the anti-inflammatory, anti-cancer, and neuroprotective properties of MOE-EPAOP. MOE-EPAOP has been shown to inhibit the production of inflammatory cytokines and to reduce the expression of various genes involved in the inflammatory pathway. Moreover, MOE-EPAOP has been reported to inhibit the growth and migration of cancer cells and to induce apoptosis in cancer cells. Additionally, MOE-EPAOP has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
MOE-EPAOP has several advantages and limitations for lab experiments. One of the main advantages of MOE-EPAOP is its potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases. Moreover, MOE-EPAOP is relatively easy to synthesize and can be obtained in high purity. However, one of the main limitations of MOE-EPAOP is its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of MOE-EPAOP is not fully understood, which can make it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on MOE-EPAOP. One of the main future directions is to further investigate the mechanism of action of MOE-EPAOP. Understanding the mechanism of action of MOE-EPAOP can help in the design of more effective treatments for various diseases. Additionally, future research can focus on the development of more water-soluble derivatives of MOE-EPAOP, which can increase its potential applications in various experiments. Moreover, future research can investigate the potential applications of MOE-EPAOP in combination with other drugs or therapies to improve its efficacy in the treatment of various diseases. Finally, future research can investigate the potential applications of MOE-EPAOP in other areas, such as agriculture and environmental science.
Synthesemethoden
The synthesis of MOE-EPAOP involves several steps. The first step involves the reaction of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form 2-(3-methoxyphenyl)-2-oxoethyl acetate. The second step involves the reaction of the product obtained from the first step with 2-ethylphenylamine in the presence of a base to form MOE-EPAOP. The synthesis of MOE-EPAOP has been reported in several studies, and the purity of the compound can be confirmed using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
MOE-EPAOP has been found to exhibit significant biological activity and has potential applications in the field of medicine. Several studies have reported the use of MOE-EPAOP in the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases. MOE-EPAOP has been shown to exhibit anti-inflammatory and anti-cancer properties in vitro and in vivo. Moreover, MOE-EPAOP has been reported to have neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
[2-(3-methoxyphenyl)-2-oxoethyl] 5-(2-ethylanilino)-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5/c1-3-16-8-4-5-11-19(16)23-21(25)12-7-13-22(26)28-15-20(24)17-9-6-10-18(14-17)27-2/h4-6,8-11,14H,3,7,12-13,15H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRHKOBIFQDABA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CCCC(=O)OCC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-propoxyphenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5201522.png)
![N-benzyl-N-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-butanamine](/img/structure/B5201529.png)


![2,6-di-tert-butyl-4-[(1-ethyl-1H-benzimidazol-2-yl)(hydroxy)methyl]phenol](/img/structure/B5201546.png)
![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}azocane](/img/structure/B5201548.png)
![1-(2-fluorobenzyl)-N-[(6-methyl-2-pyridinyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5201560.png)

![(3R*,4R*)-1-(3-methyl-2-butenoyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5201576.png)

![ethyl N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]-beta-(propionyloxy)phenylalaninate](/img/structure/B5201598.png)
![4-{5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B5201607.png)

![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[1-methyl-2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5201637.png)